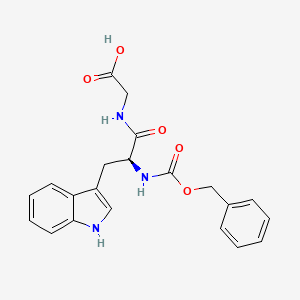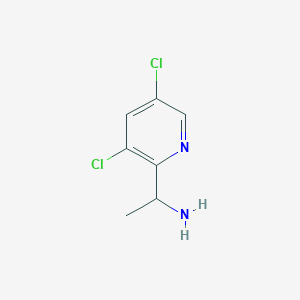![molecular formula C10H7NO B12975188 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12975188.png)
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through several methods. One common approach involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: As mentioned, Mn(OTf)2 and t-BuOOH are commonly used for the oxidation of cyclopentenopyridine analogues.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound and its analogues are being investigated for their potential use as therapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the ethynyl group.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
The presence of the ethynyl group in 3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one imparts unique chemical properties, such as increased reactivity and the potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with diverse applications.
Eigenschaften
Molekularformel |
C10H7NO |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-ethynyl-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C10H7NO/c1-2-7-5-8-9(11-6-7)3-4-10(8)12/h1,5-6H,3-4H2 |
InChI-Schlüssel |
CMGZHNXVRSJWQE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(CCC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


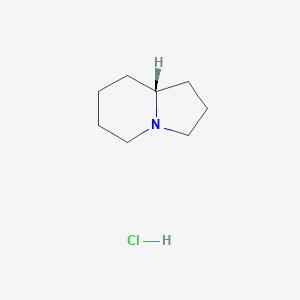
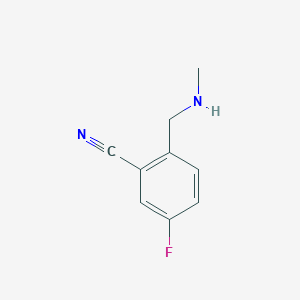

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)




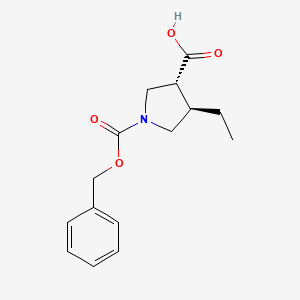
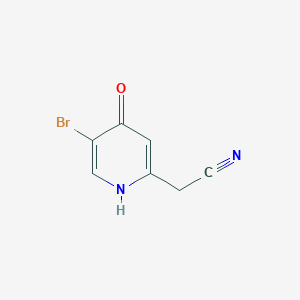
![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
